1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
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Overview
Description
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a trifluoroethanamine group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the use of 2-aminophenol as a precursor. The process includes several steps:
Formation of Benzoxazole Core: The initial step involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole core.
Introduction of Trifluoroethanamine Group: The trifluoroethanamine group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ advanced catalytic systems and optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid derivatives, appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with various functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxazole: A simpler benzoxazole derivative without the trifluoroethanamine group.
2-Aminobenzoxazole: Contains an amino group instead of the trifluoroethanamine group.
Benzothiazole Derivatives: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Uniqueness
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2225142-08-3 |
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Molecular Formula |
C9H8ClF3N2O |
Molecular Weight |
252.62 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H7F3N2O.ClH/c10-9(11,12)7(13)8-14-5-3-1-2-4-6(5)15-8;/h1-4,7H,13H2;1H |
InChI Key |
ABNRUEVANXWNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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